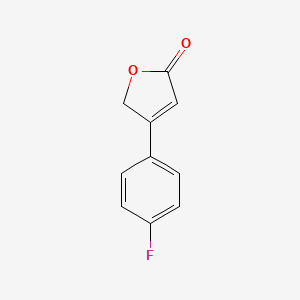
1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol is a chemical compound with a unique structure that includes a cyclohexane ring substituted with an amino group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol typically involves the reductive amination of a suitable ketone precursor with an amine. One common method involves the reaction of 4,4-dimethylcyclohexanone with 1-aminopropan-2-ol in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a metal catalyst like palladium on carbon .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 4,4-Dimethylcyclohexanone derivatives.
Reduction: 1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexane.
Substitution: Various N-substituted derivatives depending on the substituent introduced.
科学的研究の応用
1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism by which 1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the hydroxyl group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to physiological effects.
類似化合物との比較
Similar Compounds
1-Aminopropan-2-ol: A simpler amino alcohol with similar functional groups but lacking the cyclohexane ring.
4,4-Dimethylcyclohexanol: Contains the cyclohexane ring and hydroxyl group but lacks the amino group.
1-(1-Aminopropan-2-yl)cyclohexanol: Similar structure but without the dimethyl substitution on the cyclohexane ring
Uniqueness
1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol is unique due to the presence of both the amino and hydroxyl groups on a dimethyl-substituted cyclohexane ring. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C11H23NO |
|---|---|
分子量 |
185.31 g/mol |
IUPAC名 |
1-(1-aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-9(8-12)11(13)6-4-10(2,3)5-7-11/h9,13H,4-8,12H2,1-3H3 |
InChIキー |
LVMARDDDWNLUSJ-UHFFFAOYSA-N |
正規SMILES |
CC(CN)C1(CCC(CC1)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


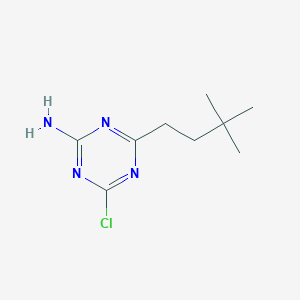
![4-{[4-(2-Methylpropyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13202453.png)

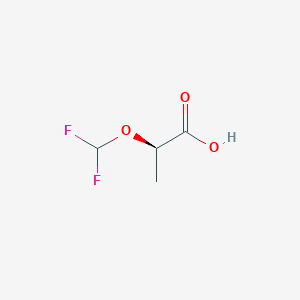
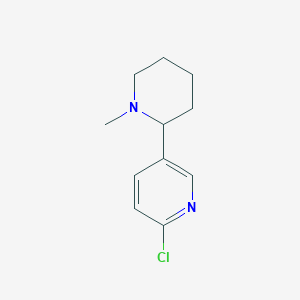
![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonyl chloride](/img/structure/B13202465.png)

![N-[1-(furan-2-yl)ethyl]cyclopropanamine](/img/structure/B13202481.png)

![5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13202491.png)
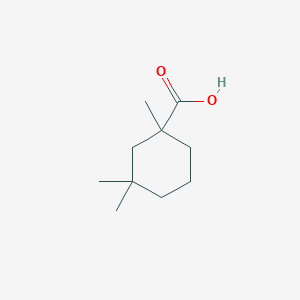
![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13202498.png)
